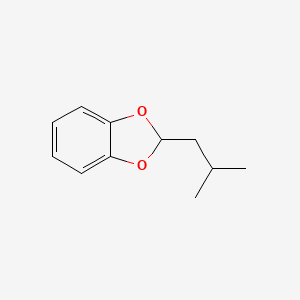methanone CAS No. 918480-42-9](/img/structure/B14174300.png)
[4-(1-Phenylethyl)piperazin-1-yl](thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenylethyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves the reaction of 1-phenylethylpiperazine with a thiophene derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage between the piperazine and thiophene rings. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Phenylethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenylethyl group.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the methanone linkage.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine ring is a common motif in many bioactive molecules, making it a candidate for drug development and screening.
Medicine
In medicinal chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in various applications, such as electronics and coatings.
Mécanisme D'action
The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and reactivity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a furan ring instead of a thiophene ring.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a benzofuran ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone lies in its combination of a piperazine ring with a thiophene ring. This combination imparts specific chemical and physical properties that can be advantageous in various applications. The thiophene ring, in particular, provides enhanced stability and reactivity compared to other heterocyclic rings, making this compound a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
918480-42-9 |
|---|---|
Formule moléculaire |
C17H20N2OS |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[4-(1-phenylethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2OS/c1-14(15-6-3-2-4-7-15)18-9-11-19(12-10-18)17(20)16-8-5-13-21-16/h2-8,13-14H,9-12H2,1H3 |
Clé InChI |
IZCFQKZQEYKLJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


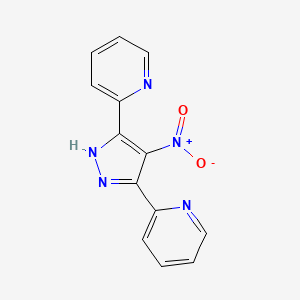
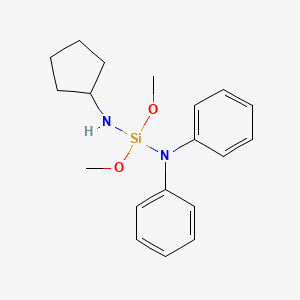



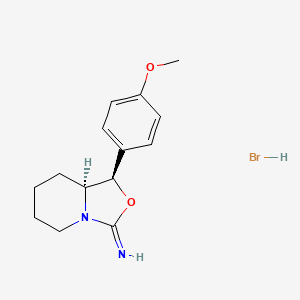
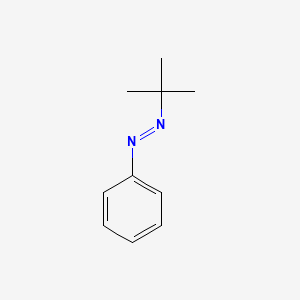
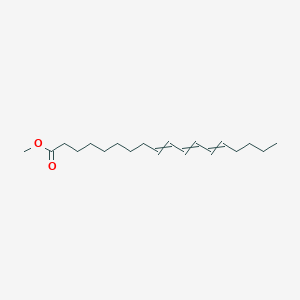
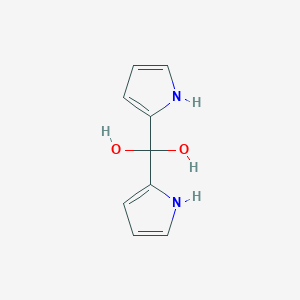
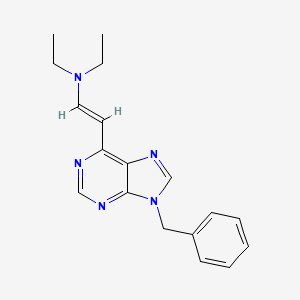
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)


